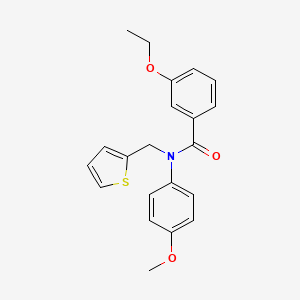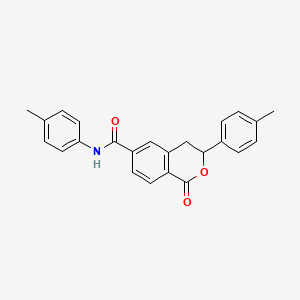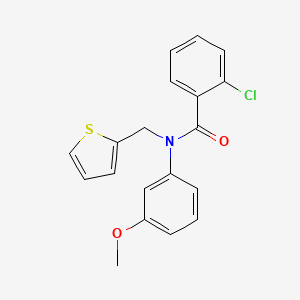![molecular formula C26H21FN2O3S B11339596 N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B11339596.png)
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide is an organic compound with the molecular formula C26H21FN2O3S.
Métodos De Preparación
The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Análisis De Reacciones Químicas
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid, while reduction can yield benzyl alcohol.
Aplicaciones Científicas De Investigación
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors. This compound may serve as a lead compound for the development of new drugs.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: It is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to various biological effects, such as the suppression of inflammation or the inhibition of cancer cell growth. The specific pathways involved depend on the molecular targets and the biological context.
Comparación Con Compuestos Similares
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide can be compared with other similar compounds, such as:
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-nitrobenzamide: This compound has a similar structure but contains a nitro group instead of a fluorine atom. The presence of the nitro group can significantly alter the compound’s chemical and biological properties.
N-benzyl-4-sulfamoyl-benzamide: This compound lacks the fluorine atom and has different pharmacological properties. It is used as a reference compound in various studies to compare the effects of different substituents on the benzamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C26H21FN2O3S |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C26H21FN2O3S/c27-25-14-8-7-13-24(25)26(30)28-21-15-17-23(18-16-21)33(31,32)29(22-11-5-2-6-12-22)19-20-9-3-1-4-10-20/h1-18H,19H2,(H,28,30) |
Clave InChI |
HIXCWVJJKPBFHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11339523.png)

![(4-Benzylpiperazin-1-yl){1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11339539.png)

![3-[5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzonitrile](/img/structure/B11339551.png)
![1-(4-ethylphenyl)-4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11339567.png)
![N-Sec-butyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]amino}benzamide](/img/structure/B11339570.png)
![2-bromo-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11339572.png)
![Methyl 2-chloro-5-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11339581.png)
![N-(4-chlorophenyl)-2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11339584.png)

![N-(diphenylmethyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11339600.png)
![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11339603.png)
![1-({1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B11339618.png)
